molecular formula C12H15BrN2O3 B12599580 4-(Bromomethyl)-N-butyl-3-nitrobenzamide CAS No. 651026-72-1

4-(Bromomethyl)-N-butyl-3-nitrobenzamide

Cat. No.: B12599580
CAS No.: 651026-72-1
M. Wt: 315.16 g/mol
InChI Key: HUPZGEWZFQVWBC-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-N-butyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromomethyl group, a butyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-N-butyl-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of N-butylbenzamide to introduce the nitro group at the meta position. This is followed by bromination using N-bromosuccinimide (NBS) to introduce the bromomethyl group. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a radical initiator .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of a constant-temperature water bath reactor under illumination can enhance the efficiency of the bromination step .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-N-butyl-3-nitrobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Bromomethyl)-N-butyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and as a building block for drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-N-butyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromomethyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-N-butyl-3-nitrobenzamide is unique due to the combination of its functional groups, which allows for a wide range of chemical modifications and applications. The presence of both a bromomethyl and a nitro group provides versatility in synthetic chemistry, while the butyl group enhances its lipophilicity, making it more suitable for biological applications .

Properties

CAS No.

651026-72-1

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.16 g/mol

IUPAC Name

4-(bromomethyl)-N-butyl-3-nitrobenzamide

InChI

InChI=1S/C12H15BrN2O3/c1-2-3-6-14-12(16)9-4-5-10(8-13)11(7-9)15(17)18/h4-5,7H,2-3,6,8H2,1H3,(H,14,16)

InChI Key

HUPZGEWZFQVWBC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-]

Origin of Product

United States

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